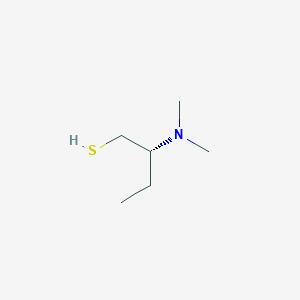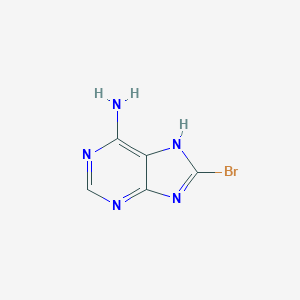
2-(1H-苯并咪唑-2-基)苯胺
描述
2-(1H-Benzimidazol-2-yl)aniline is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by a 2-aminophenyl group at position 2 .
Synthesis Analysis
The synthesis of 2-(1H-Benzimidazol-2-yl)aniline involves starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids. o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .Molecular Structure Analysis
The molecular formula of 2-(1H-Benzimidazol-2-yl)aniline is C13H11N3. Its average mass is 209.247 Da and its monoisotopic mass is 209.095291 Da .Physical And Chemical Properties Analysis
2-(1H-Benzimidazol-2-yl)aniline has a density of 1.3±0.1 g/cm3, a boiling point of 460.1±47.0 °C at 760 mmHg, and a flash point of 262.9±16.5 °C. It has 3 H bond acceptors, 3 H bond donors, and 1 freely rotating bond. Its ACD/LogP is 3.01 .科学研究应用
Pharmaceutical Intermediate
“2-(2-Aminophenyl)benzimidazole” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not specified in the sources, but as an intermediate, it plays a crucial role in the synthesis of these drugs.
Anticancer Activity
Research has shown that “2-(2-Aminophenyl)benzimidazole” has potential anticancer activity . Specifically, Ruthenium (II/III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have been synthesized and their chemotherapeutic potential evaluated . The compounds were tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2), with promising results .
DNA Interaction
The interaction of “2-(2-Aminophenyl)benzimidazole” compounds with DNA has been studied . Both the Hapbim ligand and the Ru complexes were found to intercalate with DNA . This interaction with DNA could be one of the mechanisms through which these compounds exert their anticancer activity.
In Vivo Activity
The anticancer effect of “2-(2-Aminophenyl)benzimidazole” has also been studied in an EAC (Ehrlich Ascites Carcinoma) mouse model . The activity of the complex was more pronounced in vivo, with removal of the cancer burden at doses that resulted in only low levels of hepatotoxicity and nephrotoxicity .
Apoptosis Induction
The “2-(2-Aminophenyl)benzimidazole” compound has been shown to induce apoptosis . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, these compounds can help to eliminate cancer cells.
Cell Cycle Arrest
The “2-(2-Aminophenyl)benzimidazole” compound has been shown to cause cell-cycle arrest in the G2/M phase . This means that the compound can stop the cell cycle, preventing the cells from dividing and proliferating. This is another mechanism through which these compounds can exert their anticancer activity.
作用机制
Target of Action
For instance, some benzimidazole derivatives have been found to target Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially influencing biological processes.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects .
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXHTNWOQHFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206775 | |
| Record name | 2-(1H-Benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzimidazol-2-yl)aniline | |
CAS RN |
5805-39-0 | |
| Record name | 2-(2-Aminophenyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminophenyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5805-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-benzimidazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-AMINOPHENYL)BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CGQ2L75V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-(2-Aminophenyl)benzimidazole?
A1: The molecular formula of 2-(2-Aminophenyl)benzimidazole is C13H11N3, and its molecular weight is 209.25 g/mol.
Q2: What spectroscopic data is available for characterizing 2-(2-Aminophenyl)benzimidazole?
A2: The compound can be characterized using various spectroscopic techniques including:
- IR Spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N-H, C=N, and aromatic C-C bonds. [, , , , , ]
- NMR Spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of hydrogen and carbon atoms within the molecule. [, , , , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
- UV-Vis Spectroscopy: Reveals electronic transitions within the molecule, providing information about conjugation and potential for photophysical properties. [, , ]
- ESR Spectroscopy: Helpful for characterizing paramagnetic metal complexes formed with 2-(2-Aminophenyl)benzimidazole. [, ]
Q3: What are the common synthetic routes to 2-(2-Aminophenyl)benzimidazole?
A3: This compound can be synthesized through several methods:
- Condensation of benzene-1,2-diamine with 2-nitrobenzaldehyde followed by reduction of the nitro group. []
- Reaction of o-phenylenediamine with anthranilic acid. []
- Decomposition of 4-o-Aminoanilinobenzotriazine in ethylene glycol or piperidine. []
Q4: What types of reactions is 2-(2-Aminophenyl)benzimidazole known to undergo?
A4: The compound exhibits diverse reactivity due to its multiple functional groups:
- Schiff Base Formation: The amine group readily condenses with aldehydes to form Schiff bases, which are valuable ligands in coordination chemistry. [, , , , , , , , , ]
- Cyclocondensation: Reacts with carbon disulfide to form benzimidazo[1,2-c]quinazoline-6(5H)-thiones, important intermediates for further derivatization. [, ]
- Metal Complex Formation: Acts as a versatile ligand, coordinating to various metal ions (e.g., Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Ag(I)) through its nitrogen atoms, forming complexes with distinct geometries. [, , , , , , , , , , , , , ]
Q5: What are the potential applications of 2-(2-Aminophenyl)benzimidazole and its derivatives?
A5: The compound and its derivatives show promise in various fields:
- Pharmaceuticals: As intermediates in the synthesis of biologically active compounds, particularly with potential applications as bronchodilators and antimicrobial agents. [, , , ]
- Coordination Chemistry: As ligands for the development of metal complexes with unique properties for catalysis, materials science, and biological applications. [, , , , , , , , , ]
- Fluorescent Sensors: Derivatives designed for the selective and sensitive detection of ions, such as copper(II) and sulfide, in both environmental and biological samples. [, , ]
Q6: Have computational methods been used to study 2-(2-Aminophenyl)benzimidazole?
A7: Yes, computational chemistry techniques, including DFT calculations, have been employed to understand the electronic structure, spectroscopic properties, and interactions of the compound with metal ions. [] These studies provide valuable insights for designing new derivatives with improved properties.
Q7: What is known about the structure-activity relationships (SAR) of 2-(2-Aminophenyl)benzimidazole derivatives?
A8: Research suggests that modifications to the aromatic rings, particularly the introduction of electron-donating or withdrawing groups, significantly impact the compound's biological activity, fluorescence properties, and coordination behavior. [, , ] Systematic SAR studies are crucial for optimizing desired properties and developing potent and selective compounds for various applications.
Q8: What is known about the stability of 2-(2-Aminophenyl)benzimidazole?
A9: While specific stability data for the compound is limited in the provided research, it's important to note that benzimidazole derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light, heat, oxidizing agents). [] Proper storage and handling are crucial to maintain its integrity. Formulation strategies to improve stability, solubility, or bioavailability would likely involve exploring different salt forms, excipients, and drug delivery systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



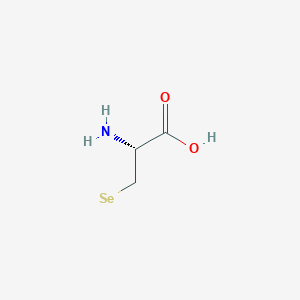
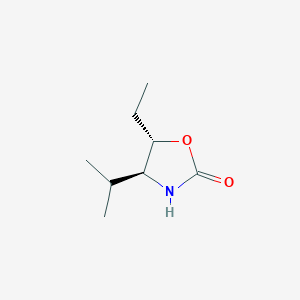

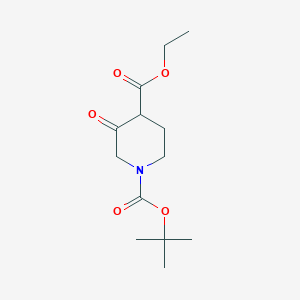

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)

